molecular formula C22H15F2N7O B3008526 3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1005922-65-5

3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide

カタログ番号: B3008526
CAS番号: 1005922-65-5
分子量: 431.407
InChIキー: MXVHHODVNZBWJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a pyrazolo[3,4-d]pyrimidine core linked to a pyrazole ring. The 3,4-difluorobenzamide substituent introduces electron-withdrawing fluorine atoms, which may enhance binding interactions and metabolic stability compared to non-fluorinated analogues.

特性

IUPAC Name

3,4-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-7-8-17(23)18(24)10-14)31(29-13)21-16-11-27-30(20(16)25-12-26-21)15-5-3-2-4-6-15/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVHHODVNZBWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3,4-Difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the context of cancer therapy and kinase inhibition. The structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound has the following structural formula:

C19H17F2N5O\text{C}_{19}\text{H}_{17}\text{F}_2\text{N}_5\text{O}

This structure includes:

  • Two fluorine atoms at the 3 and 4 positions.
  • A pyrazolo[3,4-d]pyrimidine core , which is known for its ability to mimic purines and interact with ATP-binding sites on kinases.
  • An amide functional group , which can enhance solubility and bioavailability.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. For instance, studies have shown that derivatives of this scaffold can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

  • Inhibition of EGFR :
    • A recent study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives showed inhibitory effects on EGFR with IC50 values ranging from 0.016 µM to 24 µM against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer) cells .
    • Compound 12b was highlighted for its potent activity against both wild-type and mutant forms of EGFR, indicating its potential as a therapeutic agent in resistant cancer types.
  • Mechanism of Action :
    • The mechanism involves competitive inhibition at the ATP-binding site of EGFR, leading to reduced phosphorylation and downstream signaling that promotes cell proliferation and survival. Molecular docking studies have confirmed favorable binding interactions between these compounds and the kinase domain of EGFR .

Other Biological Activities

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown:

  • Antiparasitic and Antifungal Activity : Some derivatives have demonstrated effectiveness against various parasites and fungi, suggesting a broader pharmacological profile beyond oncology .
  • Anti-inflammatory Effects : There is emerging evidence that these compounds may also possess anti-inflammatory properties, although further studies are needed to elucidate these effects fully.

Case Study 1: Anticancer Efficacy

In a study involving compound 5i , researchers observed significant tumor growth inhibition in MCF-7 breast cancer models. The compound induced apoptosis and inhibited cell migration while causing cell cycle arrest at the G2/M phase .

CompoundIC50 (µM)Cell LineEffect
5i0.3MCF-7Tumor growth inhibition
12b0.016A549Apoptosis induction
12b0.236HCT-116Cell cycle arrest

Case Study 2: Molecular Docking Studies

Molecular docking studies for compound 12b revealed critical interactions with residues in the ATP-binding site of EGFR, supporting its design as a potent inhibitor. The binding affinity was significantly higher compared to traditional EGFR inhibitors like erlotinib .

類似化合物との比較

Core Modifications and Substituent Variations

The following table summarizes key structural features and available data for the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-Difluorobenzamide, phenyl ~460* N/A N/A
N-{1-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-2,4-Difluorobenzamide Pyrazolo[3,4-d]pyrimidine 2,4-Difluorobenzamide, 3-chlorophenyl 465.8 N/A N/A
N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3-Fluorobenzamide Pyrazolo[3,4-d]pyrimidine 3-Fluorobenzamide, 2,3-dimethylphenyl 467.5 N/A N/A
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine Thieno[3,2-d]pyrimidine Phenyl, thieno-pyrimidine N/A N/A 82%
Chromen-4-one Derivative (Example 53, ) Pyrazolo[3,4-d]pyrimidine + chromen 5-Fluoro-3-(3-fluorophenyl), 2-fluorobenzamide 589.1 175–178 28%

*Estimated based on structural similarity to .

Key Observations

This may improve target affinity or metabolic stability .

Aromatic Substituents :

  • The phenyl group in the target compound contrasts with the 2,3-dimethylphenyl in , which adds steric bulk and lipophilicity. Dimethyl groups may hinder binding in compact active sites.
  • The 3-chlorophenyl substituent in increases lipophilicity and may influence pharmacokinetics through enhanced membrane permeability.

Core Heterocycle Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) alters π-π stacking and solubility.

Chromenone Hybrids: The chromen-4-one derivative in introduces a fused benzopyran ring, expanding the pharmacophore for multi-kinase inhibition but increasing molecular weight (~589 vs. ~460 for the target).

Implications for Drug Design

  • Electron-Withdrawing Groups : Fluorine atoms in the benzamide ring (target compound and ) may improve binding to kinases by stabilizing charge-transfer interactions.
  • Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl in ) could reduce off-target interactions but limit accessibility to buried active sites.
  • Solubility vs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。